molecular formula C10H8BrN3O2 B4724829 N-(5-bromopyridin-2-yl)-5-methyl-1,2-oxazole-3-carboxamide

N-(5-bromopyridin-2-yl)-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B4724829
M. Wt: 282.09 g/mol
InChI Key: DXDPVXYVPBJYIV-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-5-methyl-1,2-oxazole-3-carboxamide is a compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring substituted with a bromine atom at the 5-position, an oxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-5-methyl-1,2-oxazole-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromopyridine and 5-methyl-1,2-oxazole-3-carboxylic acid.

    Formation of Intermediate: The 5-bromopyridine is first converted to an intermediate, such as 5-bromopyridin-2-ylamine, through a nucleophilic substitution reaction.

    Coupling Reaction: The intermediate is then coupled with 5-methyl-1,2-oxazole-3-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the oxazole ring or the carboxamide group.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as DMF (dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can facilitate hydrolysis.

Major Products

    Substitution: Products depend on the nucleophile used, such as N-(5-aminopyridin-2-yl)-5-methyl-1,2-oxazole-3-carboxamide.

    Oxidation: Products may include oxidized derivatives of the oxazole ring.

    Reduction: Reduced forms of the carboxamide group, such as the corresponding amine.

Scientific Research Applications

N-(5-bromopyridin-2-yl)-5-methyl-1,2-oxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or electronic characteristics.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-5-methyl-1,2-oxazole-3-carboxamide is not well-documented. based on its structure, it is likely to interact with molecular targets through:

    Hydrogen Bonding: The carboxamide group can form hydrogen bonds with target molecules.

    π-π Interactions: The aromatic rings can engage in π-π stacking interactions with aromatic residues in proteins.

    Electrostatic Interactions: The bromine atom and nitrogen atoms can participate in electrostatic interactions with charged groups in biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-(5-bromopyridin-2-yl)benzamide: Similar structure but with a benzamide group instead of an oxazole ring.

    (E)-N-(5-bromopyridin-2-yl)-N’-hydroxymethanimidamide: Contains an amidine group instead of a carboxamide group.

    5-bromopyridin-2-yl methanol: Lacks the oxazole ring and carboxamide group.

Uniqueness

N-(5-bromopyridin-2-yl)-5-methyl-1,2-oxazole-3-carboxamide is unique due to the presence of both the oxazole ring and the carboxamide group, which can confer distinct chemical and biological properties

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O2/c1-6-4-8(14-16-6)10(15)13-9-3-2-7(11)5-12-9/h2-5H,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDPVXYVPBJYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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